molecular formula C9H11ClN2 B1481084 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine CAS No. 2092547-82-3

4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine

Cat. No. B1481084
CAS RN: 2092547-82-3
M. Wt: 182.65 g/mol
InChI Key: YKSPVWOERANPBE-UHFFFAOYSA-N
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Description

The compound “4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine” is a chemical compound that has not been widely studied. It is related to the compound “But-3-en-1-yl radical” which has a molecular weight of 55.0984 .

Scientific Research Applications

Organic Peroxides and Radical Rearrangements

4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine may have potential applications in the study of organic peroxides and radical rearrangements. Research by Kropf and Ball (1976) on the radical-type rearrangement of peroxides derived from similar pyrimidine compounds, such as 4-chloro-6-methylpyrimidine, suggests potential for exploring the reactivity and transformation pathways of compounds with related structures. The study demonstrated how peroxides can undergo radical rearrangement to produce various derivatives, which could be relevant for the synthesis and application of 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine in organic chemistry and material science (Kropf & Ball, 1976).

Crystal and Molecular Structures

Another aspect of scientific research where 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine could be of interest is in the study of crystal and molecular structures. Odell et al. (2007) investigated the crystal structures of isomeric compounds related to 6-chloro-2-methylpyrimidine, which revealed significant insights into conformational differences and hydrogen-bonding interactions. Such studies can provide a deeper understanding of the structural and electronic properties of pyrimidine derivatives, potentially guiding the design and development of new materials or pharmaceutical compounds (Odell et al., 2007).

Non-Covalent Interactions in Pyrimidine Derivatives

Research on non-covalent interactions within pyrimidine derivatives, as explored by Zhang et al. (2018), can also offer valuable insights into the applications of 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine. The study on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas highlights the importance of hydrogen bonds, van der Waals interactions, and other non-covalent forces in determining the stability and reactivity of pyrimidine compounds. Understanding these interactions can inform the design of compounds with desired chemical and physical properties (Zhang et al., 2018).

Synthesis and Process Research

The synthesis and process optimization of pyrimidine derivatives, such as 4,6-dihydroxy-2-methylpyrimidine and 4,6-dichloro-2-methylpyrimidine, provide a foundation for developing efficient and economical production methods for related compounds like 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine. Research by Patil et al. (2008) and Lei-ming (2012) on the process chemistry and synthesis optimization of these derivatives could guide the development of scalable and sustainable synthesis routes for 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine, with potential applications in pharmaceuticals and agrochemicals (Patil et al., 2008); (Lei-ming, 2012).

properties

IUPAC Name

4-but-3-enyl-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-3-4-5-8-6-9(10)12-7(2)11-8/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSPVWOERANPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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